molecular formula C8H12ClNO2 B2820675 2-Cyclopropylmorpholine-4-carbonyl chloride CAS No. 2243505-13-5

2-Cyclopropylmorpholine-4-carbonyl chloride

Cat. No.: B2820675
CAS No.: 2243505-13-5
M. Wt: 189.64
InChI Key: QWHHMTXITGPMMZ-UHFFFAOYSA-N
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Description

2-Cyclopropylmorpholine-4-carbonyl chloride is an organic compound with the molecular formula C8H12ClNO2. It is a derivative of morpholine, featuring a cyclopropyl group attached to the nitrogen atom and a carbonyl chloride group at the fourth position of the morpholine ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylmorpholine-4-carbonyl chloride typically involves the reaction of 2-cyclopropylmorpholine with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

2-Cyclopropylmorpholine+Phosgene2-Cyclopropylmorpholine-4-carbonyl chloride\text{2-Cyclopropylmorpholine} + \text{Phosgene} \rightarrow \text{this compound} 2-Cyclopropylmorpholine+Phosgene→2-Cyclopropylmorpholine-4-carbonyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and safety of the process. The reaction conditions, such as temperature, pressure, and the molar ratio of reactants, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylmorpholine-4-carbonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-cyclopropylmorpholine-4-carboxylic acid.

    Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopropylmorpholine-4-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying their structure and function.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropylmorpholine-4-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The cyclopropyl group may also influence the reactivity and stability of the compound by introducing steric and electronic effects .

Comparison with Similar Compounds

Similar Compounds

    4-Morpholinecarbonyl chloride: Similar structure but lacks the cyclopropyl group.

    N-Chlorocarbonylmorpholine: Another derivative of morpholine with a carbonyl chloride group.

Uniqueness

2-Cyclopropylmorpholine-4-carbonyl chloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific structural and functional requirements .

Properties

IUPAC Name

2-cyclopropylmorpholine-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO2/c9-8(11)10-3-4-12-7(5-10)6-1-2-6/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHHMTXITGPMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CN(CCO2)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243505-13-5
Record name 2-cyclopropylmorpholine-4-carbonyl chloride
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